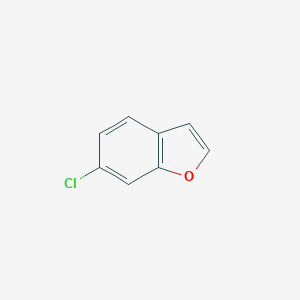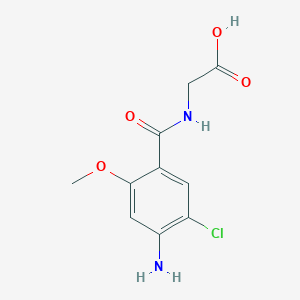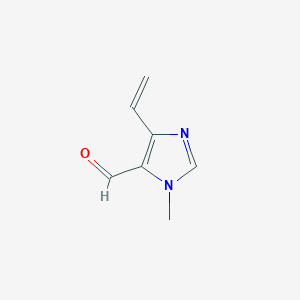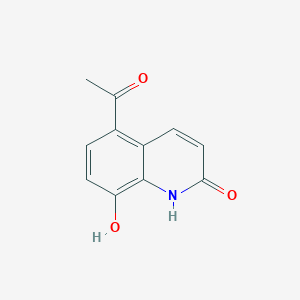
5-乙酰基-8-羟基-1H-喹啉-2-酮
概述
描述
5-Acetyl-8-hydroxy-1H-quinolin-2-one (AHQ) is a quinoline-based organic compound with potential applications in organic synthesis and pharmaceuticals. It is a versatile building block for creating complex molecules with specific properties and functions. The molecular formula of AHQ is C11H9NO3 and its molecular weight is 203.19 .
Molecular Structure Analysis
The molecular structure of AHQ consists of a quinoline nucleus, which is a versatile heterocyclic molecule that has been combined with numerous pharmaceutical substances . The InChI code for AHQ is 1S/C11H9NO3/c1-6(13)7-2-4-9(14)11-8(7)3-5-10(15)12-11/h2-5,14H,1H3,(H,12,15) .Physical And Chemical Properties Analysis
AHQ has a molecular weight of 203.19 . Its melting point is greater than 260°C . The predicted boiling point is 509.5±50.0 °C , and the predicted density is 1.336 . The predicted pKa value is 7.04±0.20 .科学研究应用
β2 Adrenoreceptor Agonists
5-Acetylquinoline-2,8-diol: , a derivative of 5-acetyl-8-hydroxy-1H-quinolin-2-one , can be used in the preparation of oxime derivatives that act as β2 adrenoreceptor agonists. These agonists are important in the treatment of respiratory conditions such as asthma and COPD by relaxing the smooth muscles in the airways .
Antibacterial and Antifungal Activity
The structural activity relationship (SAR) of synthesized compounds related to 5-acetyl-8-hydroxy-1H-quinolin-2-one shows potential antibacterial and antifungal activity. This suggests that the compound and its derivatives could be valuable in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
作用机制
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-acetyl-8-hydroxyquinolin-2(1H)-one. These factors could include pH, temperature, and the presence of other molecules in the environment . .
安全和危害
属性
IUPAC Name |
5-acetyl-8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)7-2-4-9(14)11-8(7)3-5-10(15)12-11/h2-5,14H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVZAXRWCFBQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475168 | |
| Record name | 5-acetyl-8-hydroxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-8-hydroxy-1H-quinolin-2-one | |
CAS RN |
62978-73-8 | |
| Record name | 5-Acetyl-8-hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62978-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-acetyl-8-hydroxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 5-acetyl-8-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Q & A
Q1: What is the role of 5-acetyl-8-hydroxy-1H-quinolin-2-one in the synthesis of 5-(α-haloacetyl)-8-substituted oxy-(1H)-quinolin-2-ones?
A1: 5-acetyl-8-hydroxy-1H-quinolin-2-one serves as a crucial intermediate in the synthesis of the target compounds []. The synthesis involves a three-step process:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


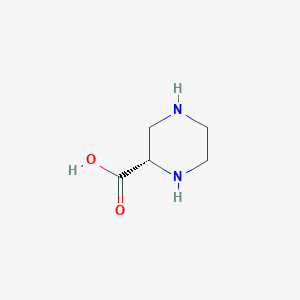



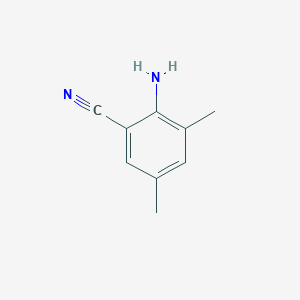
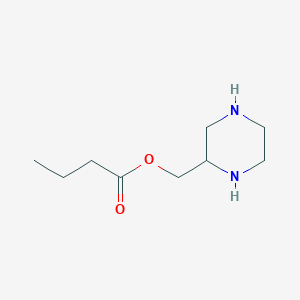
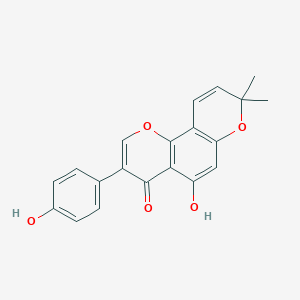
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)
